2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a phenylsulfonamido group
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, preventing the complex from releasing the products and thus slowing down the enzyme’s activity. The compound also shows good copper chelation , which can be beneficial in conditions where copper ions contribute to oxidative stress and damage.
Biochemical Pathways
The compound’s AChE inhibition and copper chelation abilities affect the cholinergic pathway and copper homeostasis , respectively . By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission. Its copper chelation ability can help reduce copper-induced oxidative stress.
Pharmacokinetics
Its low toxicity and ability to impede loss of cell viability suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has shown to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease. It also exhibits neuroprotective properties , as it can impede the loss of cell viability caused by H2O2 neurotoxicity . Notably, the compound significantly improved cognition and spatial memory in a scopolamine-induced memory deficit mouse model .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has been shown to interact with enzymes such as acetylcholinesterase (AChE), where it exhibits modest to strong inhibition . This interaction is believed to be uncompetitive and selective .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit AChE, which is believed to contribute to its neuroprotective effects . Additionally, it has been shown to inhibit Aβ 1-42 aggregation, which is a key factor in the development of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has been found to have low toxicity and to be capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. Notably, the compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylsulfonamido group: This is done by reacting the intermediate with phenylsulfonyl chloride under basic conditions.
Formation of the final benzamide structure: The final step involves the amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-31(26,27)15-11-12-18-19(13-15)30-21(22-18)23-20(25)16-9-5-6-10-17(16)24-32(28,29)14-7-3-2-4-8-14/h2-13,24H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKJORZQRPDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.